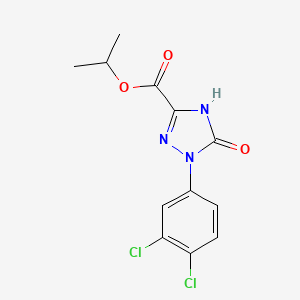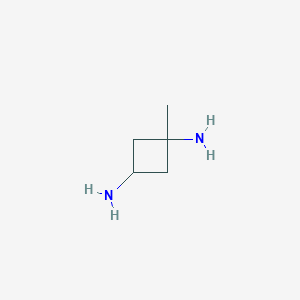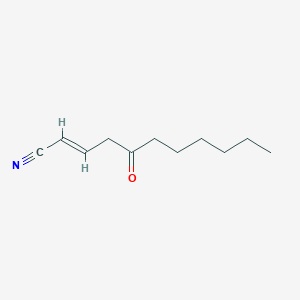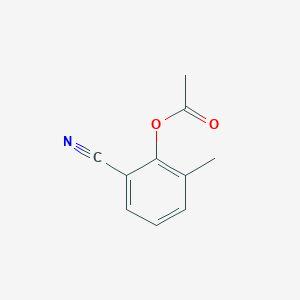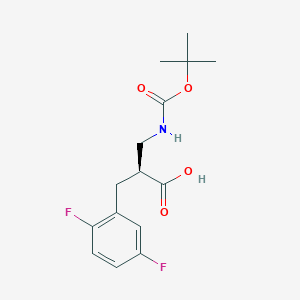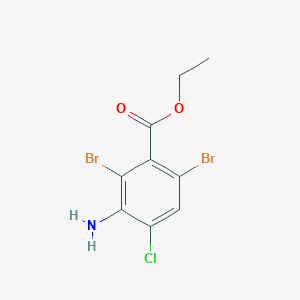
Ethyl 3-Amino-2,6-dibromo-4-chlorobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-Amino-2,6-dibromo-4-chlorobenzoate is an organic compound with the molecular formula C9H8Br2ClNO2. It is a derivative of benzoic acid and contains multiple halogen substituents, making it a compound of interest in various chemical and pharmaceutical research fields .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-Amino-2,6-dibromo-4-chlorobenzoate typically involves the bromination of ethyl 3-amino-4-chlorobenzoate. The reaction is carried out under controlled conditions using bromine or a brominating agent in the presence of a suitable solvent. The reaction conditions, such as temperature and reaction time, are optimized to ensure the selective bromination at the 2 and 6 positions of the benzoate ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade brominating agents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
Ethyl 3-Amino-2,6-dibromo-4-chlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the amino group.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted benzoates .
科学研究应用
Ethyl 3-Amino-2,6-dibromo-4-chlorobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of specialty chemicals and materials
作用机制
The mechanism of action of Ethyl 3-Amino-2,6-dibromo-4-chlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
相似化合物的比较
Similar Compounds
Ethyl 2-Amino-4-chlorobenzoate: Similar structure but lacks the bromine substituents.
Methyl 3-Amino-4-bromobenzoate: Similar structure but with different substituents and ester group
Uniqueness
Ethyl 3-Amino-2,6-dibromo-4-chlorobenzoate is unique due to its specific halogenation pattern, which imparts distinct chemical and biological properties.
属性
分子式 |
C9H8Br2ClNO2 |
|---|---|
分子量 |
357.42 g/mol |
IUPAC 名称 |
ethyl 3-amino-2,6-dibromo-4-chlorobenzoate |
InChI |
InChI=1S/C9H8Br2ClNO2/c1-2-15-9(14)6-4(10)3-5(12)8(13)7(6)11/h3H,2,13H2,1H3 |
InChI 键 |
JFEQPCSKZHUCQA-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(C=C(C(=C1Br)N)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




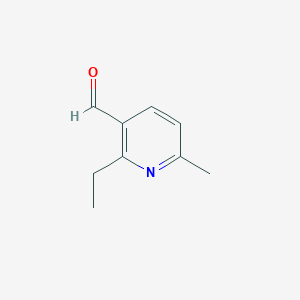
![2-(5-Methylpyridin-3-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ol](/img/structure/B15227228.png)
